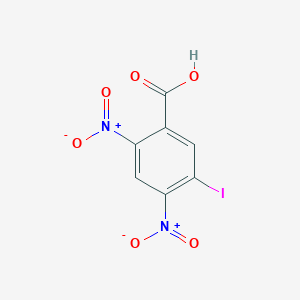

5-Iodo-2,4-dinitrobenzoic acid

Beschreibung

These include 5-iodo-2,4-dimethoxybenzoic acid, 5-iodo-2′-deoxyuridine, 5-bromo-2,4-difluorobenzoic acid, and 4-nitrobenzoic acid .

Eigenschaften

Molekularformel |

C7H3IN2O6 |

|---|---|

Molekulargewicht |

338.01 g/mol |

IUPAC-Name |

5-iodo-2,4-dinitrobenzoic acid |

InChI |

InChI=1S/C7H3IN2O6/c8-4-1-3(7(11)12)5(9(13)14)2-6(4)10(15)16/h1-2H,(H,11,12) |

InChI-Schlüssel |

ZLMUTUKJZGBNMW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=CC(=C1I)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes:

- Alternatively, it can be prepared by nitration of 2,4-dinitrobenzoic acid followed by iodination.

5-Iodo-2,4-dinitrobenzoic acid: can be synthesized through the reaction of with iodine. The iodination occurs at the 5-position of the benzene ring.

Reaction Conditions:

- The iodination reaction typically takes place in an organic solvent (e.g., acetic acid or dichloromethane) with iodine as the iodinating agent.

- Reaction temperature and time are critical factors for achieving high yields.

Industrial Production:

- Industrial production methods involve large-scale synthesis using optimized conditions to maximize yield and minimize impurities.

Analyse Chemischer Reaktionen

Acid-Base and Proton Transfer Reactions

The carboxylic acid group and electron-withdrawing nitro/iodo substituents make 5-iodo-2,4-dinitrobenzoic acid a strong acid (pKa ~1–2, comparable to 2,4-dinitrobenzoic acid ). Key interactions include:

-

Proton transfer : Forms salts with amines or bases. For example, 3,5-dinitrobenzoic acid forms ionic co-crystals with 4-iodoaniline derivatives, leading to color changes via proton transfer .

-

Co-crystallization : Likely participates in layered crystal structures stabilized by halogen bonding (I···O/N) and π-stacking interactions .

Decarboxylative Cross-Coupling Reactions

The electron-deficient aromatic ring facilitates decarboxylation under oxidative conditions. For 2,4-dinitrobenzoic acid, decarboxylative C–N coupling with amines has been reported . For 5-iodo-2,4-dinitrobenzoic acid:

-

Reaction pathway :

-

Role of iodine : The iodo group may act as a directing group or participate in Ullmann-type couplings .

Nucleophilic Aromatic Substitution (NAS)

The nitro groups meta-direct electrophilic substitution, while the iodine at position 5 (ortho to nitro groups) may serve as a leaving group under specific conditions:

| Reaction | Conditions | Product |

|---|---|---|

| Iodine displacement | Cu catalyst, polar solvent | Substitution with –NH₂, –OCH₃, etc. |

| Nitro group reduction | H₂/Pd, SnCl₂, or Na₂S₂O₄ | Amine derivatives |

Example :

Esterification and Acyl Chloride Formation

-

Esterification : Reacts with alcohols (e.g., methanol) in concentrated H₂SO₄ to form methyl esters :

-

Acyl chloride synthesis : Thionyl chloride (SOCl₂) or PCl₅ converts the acid to 5-iodo-2,4-dinitrobenzoyl chloride, a precursor for amides or esters .

Thermochromic Behavior

In co-crystals with amines (e.g., 4-iodo-2-methylaniline), proton transfer between the carboxylic acid and amine can induce thermochromism (red ↔ colorless transitions) .

Key Data Table: Comparative Reactivity

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

- Der genaue Wirkmechanismus von 5-Iod-2,4-Dinitrobenzoesäure hängt von seiner jeweiligen Anwendung ab.

- Es kann mit zellulären Zielstrukturen, Enzymen oder Rezeptoren interagieren und biologische Prozesse beeinflussen.

Wirkmechanismus

- The exact mechanism of action for 5-Iodo-2,4-dinitrobenzoic acid depends on its specific application.

- It may interact with cellular targets, enzymes, or receptors, affecting biological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Stability

- Iodo vs. Bromo/Fluoro Substituents :

Iodine’s larger atomic radius and lower electronegativity (compared to bromine/fluorine) enhance 5-iodo-2,4-dimethoxybenzoic acid ’s susceptibility to nucleophilic substitution, making it useful in cross-coupling reactions . In contrast, 5-bromo-2,4-difluorobenzoic acid exhibits higher stability under acidic conditions due to fluorine’s electron-withdrawing effects . - Nitro Groups: The nitro group in 4-nitrobenzoic acid increases acidity (pKa ≈ 1.7) compared to non-nitrated analogs (e.g., benzoic acid, pKa ≈ 4.2) . This property is critical in pH-sensitive syntheses.

Physical and Spectroscopic Properties

- Spectroscopy :

Iodinated compounds like 5-iodo-2,4-dimethoxybenzoic acid show distinct ¹H NMR shifts (δ 8.2–8.5 ppm for aromatic protons) and LC-MS peaks at m/z 322 (M+H⁺) . - Thermal Stability :

Nitro-substituted compounds (e.g., 4-nitrobenzoic acid ) decompose at higher temperatures (~240°C) compared to iodinated analogs .

Q & A

Q. What synthetic strategies are effective for preparing 5-Iodo-2,4-dinitrobenzoic acid, and how do directing effects influence reaction pathways?

A sequential nitration-iodination approach is often employed. Begin with a benzoic acid derivative, introduce nitro groups at positions 2 and 4 via controlled nitration (using mixed HNO₃/H₂SO₄), followed by iodination at position 5. Nitro groups are meta-directing, so initial nitration must account for steric and electronic effects. Iodination may require electrophilic substitution using I₂ with an oxidizing agent (e.g., HIO₃) under acidic conditions. Intermediate purification via recrystallization (e.g., ethanol/water) ensures high yields (≥90%) .

Q. Which analytical techniques are critical for characterizing 5-Iodo-2,4-dinitrobenzoic acid?

- IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro groups (asymmetric/symmetric stretches ~1520 and 1350 cm⁻¹).

- NMR : ¹H NMR shows deshielded aromatic protons (δ 8.5–9.0 ppm for nitro-adjacent H; δ 7.5–8.0 ppm for iodo-adjacent H). ¹³C NMR confirms carboxyl (δ ~170 ppm), nitro (δ ~140–150 ppm), and iodine-substituted carbons.

- X-ray Crystallography : Resolves spatial arrangement, confirming nitro and iodine positioning .

Q. How can researchers mitigate hazards associated with handling 5-Iodo-2,4-dinitrobenzoic acid?

Nitro-substituted benzoic acids are typically irritants and oxidizers. Use PPE (gloves, goggles), work in a fume hood, and avoid contact with reducing agents. Storage should prioritize dry, cool conditions (2–8°C) in amber glass to prevent photodegradation. Refer to SDS guidelines for nitrobenzoic acid analogs (e.g., 4-nitrobenzoic acid) for spill management .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of 5-Iodo-2,4-dinitrobenzoic acid?

Density Functional Theory (DFT) predicts reaction intermediates and transition states. For example:

- Calculate activation energies for nitration at different positions to determine regioselectivity.

- Simulate iodine substitution to assess steric hindrance from nitro groups.

Validated models reduce trial-and-error in lab workflows and improve yield predictions .

Q. How do solvent polarity and temperature affect the crystallization of 5-Iodo-2,4-dinitrobenzoic acid?

Q. What mechanistic insights explain contradictory yields reported for iodination in literature?

Discrepancies arise from:

Q. How does 5-Iodo-2,4-dinitrobenzoic acid interact with biological targets, and what assays validate its activity?

While direct studies are limited, structural analogs (e.g., nitrobenzoates) inhibit enzymes like thymidylate synthase. Use:

- Enzyme Inhibition Assays : Measure IC₅₀ via UV-Vis (e.g., NADPH depletion).

- Cellular Uptake Studies : Fluorescent tagging (e.g., dansyl chloride) tracks intracellular localization .

Methodological Notes

- Synthesis Optimization : Prioritize regioselective nitration before iodination to avoid side reactions.

- Data Validation : Cross-reference NMR shifts with calculated values (ChemDraw) to confirm assignments.

- Safety Protocols : Adhere to OSHA guidelines for nitro compound handling, including waste neutralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.